2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phthalazinone core linked to a triazole moiety, making it a subject of interest for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Triazole Moiety: The triazole ring is introduced through a click chemistry reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions.
Final Coupling: The final step involves coupling the phthalazinone and triazole intermediates through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole moiety and have been studied for their anticancer properties.
2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound also features a triazole ring and is used as a pharmaceutical reference standard.
Uniqueness
2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique due to its combination of a phthalazinone core and a triazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N6O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16N6O2/c26-18(9-17-15-3-1-2-4-16(15)19(27)24-23-17)22-14-7-5-13(6-8-14)10-25-12-20-11-21-25/h1-8,11-12H,9-10H2,(H,22,26)(H,24,27) |
InChI Key |
GVZIHLNWUCZRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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